2-(1-Cyclohepten-1-YL) benzyl alcohol
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Overview
Description
2-(1-Cyclohepten-1-YL) benzyl alcohol is an organic compound with the molecular formula C14H18O It is a benzyl alcohol derivative where the benzyl group is substituted with a cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohepten-1-YL) benzyl alcohol typically involves the reaction of benzyl chloride with cycloheptene in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride is converted to the corresponding benzyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohepten-1-YL) benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl alcohol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Cycloheptane.
Substitution: Benzyl ethers or esters.
Scientific Research Applications
2-(1-Cyclohepten-1-YL) benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohepten-1-YL) benzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cycloheptene ring and benzyl alcohol moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog without the cycloheptene ring.
Cycloheptanol: Contains the cycloheptane ring but lacks the benzyl group.
2-(1-Hydroxycyclohexyl)benzyl alcohol: Similar structure with a cyclohexane ring instead of cycloheptene.
Uniqueness
2-(1-Cyclohepten-1-YL) benzyl alcohol is unique due to the presence of both the benzyl group and the cycloheptene ring, which can confer distinct chemical and biological properties
Properties
CAS No. |
108011-63-8 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[2-(cyclohepten-1-yl)phenyl]methanol |
InChI |
InChI=1S/C14H18O/c15-11-13-9-5-6-10-14(13)12-7-3-1-2-4-8-12/h5-7,9-10,15H,1-4,8,11H2 |
InChI Key |
FQFBWHDZCDRRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=C2CO |
Origin of Product |
United States |
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